Tetraethylene glycol di(2-ethylhexanoate)

Vue d'ensemble

Description

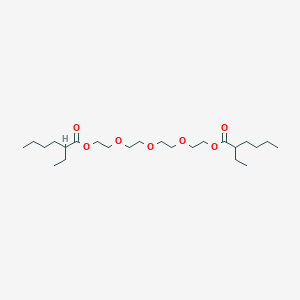

Tetraethylene glycol di(2-ethylhexanoate) is a useful research compound. Its molecular formula is C24H46O7 and its molecular weight is 446.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tetraethylene glycol di(2-ethylhexanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraethylene glycol di(2-ethylhexanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of Flexol 4GO are polymers, particularly polyvinyl chloride (PVC). It is used to increase the plasticity and decrease the viscosity of these materials, making them softer and more flexible .

Mode of Action

Flexol 4GO works by embedding itself between the chains of polymers, spacing them apart and increasing their “free volume”. This results in a significant lowering of the glass transition temperature for the plastic, making it softer . It was also suggested that the presence of plasticizer can control the mobility of the polymer chain, which is more complex than what was initially thought .

Biochemical Pathways

The biochemical pathways affected by Flexol 4GO primarily involve the physical properties of the polymers. By embedding itself between polymer chains, Flexol 4GO increases the free volume and decreases the glass transition temperature of the material. This results in increased flexibility and decreased brittleness .

Pharmacokinetics

For instance, it has good thermal stability and chemical stability .

Result of Action

The primary result of Flexol 4GO’s action is the increased flexibility and decreased brittleness of materials, particularly PVC. This makes the material more workable and suitable for a variety of applications, including vinyl siding, roofing, vinyl flooring, rain gutters, plumbing, and electric wire insulation/coating .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Flexol 4GO. For example, temperature can affect the mobility of the plasticizer and thus its ability to embed itself between polymer chains. Additionally, the presence of other chemicals can potentially interact with Flexol 4GO, affecting its performance .

Activité Biologique

Tetraethylene glycol di(2-ethylhexanoate) (TEG-EH), a diester derived from tetraethylene glycol and 2-ethylhexanoic acid, is primarily utilized as a plasticizer in various industrial applications. Its chemical formula is with a molecular weight of approximately 402.56 g/mol. This article delves into the biological activity of TEG-EH, examining its toxicity, potential health effects, and environmental impact based on diverse research findings.

TEG-EH exhibits low viscosity and excellent compatibility with polymers, making it valuable in enhancing the flexibility and processability of materials such as polyvinyl chloride (PVC) formulations. It is synthesized through the esterification of tetraethylene glycol with 2-ethylhexanoic acid, typically using acid catalysts under controlled conditions.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 402.56 g/mol |

| Appearance | Colorless, clear liquid |

| LD50 (oral) | > 18056 mg/kg (rat) |

| LD50 (dermal) | > 18056 mg/kg (rabbit) |

Acute Toxicity

Research indicates that TEG-EH has low acute toxicity. The oral median lethal dose (LD50) in rats exceeds 18056 mg/kg, suggesting minimal risk from acute exposure . However, comprehensive studies on chronic exposure and long-term effects remain limited.

Genotoxicity and Carcinogenicity

Current studies suggest that TEG-EH is not genotoxic. In vitro tests have shown that its hydrolysis products do not induce mutations in bacterial strains or micronuclei in mammalian cells . Additionally, assessments indicate that the hydrolysis products are not classified as carcinogenic, although further research is warranted to confirm these findings across various biological systems .

Reproductive and Developmental Toxicity

The hydrolysis product of TEG-EH, 2-ethylhexanoic acid (2-EHA), has been associated with reproductive toxicity. Studies have reported developmental toxicity in animal models at specific exposure levels, indicating potential risks during pregnancy . The lowest observed adverse effect level (LOAEL) for developmental toxicity was noted at 100 mg/kg body weight per day, highlighting the need for caution in applications involving reproductive health.

Environmental Impact

TEG-EH's environmental fate has garnered attention due to its potential persistence and toxicity in aquatic systems. Studies have evaluated its degradation in soil and water, emphasizing the importance of understanding its ecological effects for responsible usage. The compound's stability under normal conditions poses concerns regarding bioaccumulation and long-term ecological impacts.

Case Studies

Several studies have explored the biological activity of TEG-EH and related compounds:

- Plasticizer Research : Investigations into TEG-EH's role as a plasticizer have revealed significant improvements in the flexibility and flame retardancy of PVC formulations, underscoring its industrial utility.

- Toxicological Assessments : A study conducted by NICNAS assessed various esters of 2-ethylhexanoic acid, including TEG-EH derivatives. It concluded that while acute toxicity is low, concerns regarding reproductive toxicity necessitate further investigation .

- Biomedical Applications : Research by Macchione et al. highlighted the potential for ethylene glycol-based nanogels derived from tetraethylene glycol to be utilized in biomedical applications, indicating a promising avenue for future studies.

Applications De Recherche Scientifique

Plasticizer in Polymer Formulations

Tetraethylene glycol di(2-ethylhexanoate) is predominantly used as a plasticizer in the formulation of various polymers, particularly polyvinyl chloride (PVC). Its addition improves flexibility, processability, and thermal stability of the materials.

Case Study: PVC Applications

Research indicates that the incorporation of tetraethylene glycol di(2-ethylhexanoate) into PVC formulations enhances not only flexibility but also flame retardancy. Studies have shown that blends containing this plasticizer exhibit better mechanical properties compared to those with traditional plasticizers like dioctyl phthalate (DOP) .

| Property | PVC without Tetraethylene Glycol Di(2-Ethylhexanoate) | PVC with Tetraethylene Glycol Di(2-Ethylhexanoate) |

|---|---|---|

| Flexibility | Moderate | High |

| Flame Retardancy | Low | Improved |

| Thermal Stability | Moderate | High |

Environmental Impact Studies

The environmental implications of tetraethylene glycol di(2-ethylhexanoate) have been an area of growing concern. Studies have assessed its degradation pathways and potential toxicity in various environmental compartments such as soil and water.

Findings on Environmental Fate

Research has indicated that tetraethylene glycol di(2-ethylhexanoate) can persist in the environment, raising concerns about its long-term ecological effects. Investigations into its biodegradability reveal that while it is not highly toxic to aquatic organisms, further studies are necessary to fully understand its environmental impact .

Human Health Risk Assessments

Limited research exists regarding the human health effects of tetraethylene glycol di(2-ethylhexanoate). Some studies have explored its potential toxicity using cell lines and aquatic organisms.

Health Risk Insights

Preliminary findings suggest that tetraethylene glycol di(2-ethylhexanoate) exhibits low acute oral toxicity and poses a low risk for reproductive and developmental toxicity. However, it is classified as a mild skin irritant . More comprehensive toxicological studies are essential to evaluate its safety profile thoroughly.

Alternative Applications

Beyond its primary use as a plasticizer, tetraethylene glycol di(2-ethylhexanoate) has potential applications in other fields:

Propriétés

IUPAC Name |

2-[2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O7/c1-5-9-11-21(7-3)23(25)30-19-17-28-15-13-27-14-16-29-18-20-31-24(26)22(8-4)12-10-6-2/h21-22H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHPTPQZVBYHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCCOCCOCCOCCOC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027797 | |

| Record name | Tetraethylene glycol di(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl)) ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000023 [mmHg] | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl)) ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18268-70-7 | |

| Record name | 1,1′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] bis(2-ethylhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18268-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PEG-4 diethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol di(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9-trioxaundecamethylene bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.